Monobenzone
Overview
Description
Mechanism of Action
Target of Action
Monobenzone, also known as 4-Benzyloxyphenol, primarily targets melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes. In addition to melanocytes, this compound has also been found to inhibit the enzyme Lysine-specific demethylase1 (KDM1A) , which is generally highly expressed in various cancer tissues .
Mode of Action
This compound interacts with its targets, melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation . As a KDM1A inhibitor, this compound may competitively inhibit KDM1A reversibly .
Biochemical Pathways
This compound affects the melanogenesis pathway in melanocytes . By increasing the excretion of melanin, it disrupts the normal function of these cells, leading to their destruction and the subsequent loss of skin pigmentation . In the context of cancer cells, this compound inhibits the activity of KDM1A, an enzyme involved in diverse cellular signaling pathways .
Pharmacokinetics
It is known that this compound is used topically and is practically insoluble in water but soluble in alcohol .
Result of Action
The primary result of this compound’s action is the depigmentation of the skin, which is why it is used to treat conditions like vitiligo . In the context of cancer, this compound inhibits the proliferation of certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to sunlight reduces the depigmenting effect of the drug . Furthermore, mental factors such as chronic stress have been found to influence the effectiveness of this compound in inducing vitiligo .
Biochemical Analysis
Biochemical Properties
Monobenzone plays a significant role in biochemical reactions, particularly in the depigmentation process. It interacts with the enzyme tyrosinase, a key enzyme in melanogenesis, to form reactive quinones that are toxic to pigmented cells, including melanoma cells . This interaction leads to the destruction of melanocytes and permanent depigmentation. Additionally, this compound has been identified as a potent inhibitor of lysine-specific demethylase 1A (KDM1A), an enzyme highly expressed in various cancer tissues . By inhibiting KDM1A, this compound can suppress the proliferation and migration of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In melanocytes, it increases the excretion of melanin, leading to depigmentation . In cancer cells, this compound inhibits the proliferation of gastric cancer cell lines and reverses epithelial-mesenchymal transition (EMT), thereby inhibiting cell migration . This compound also affects gene expression by increasing the mRNA accumulation of epithelial cell markers and suppressing mesenchymal cell markers .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tyrosinase and KDM1A. By interacting with tyrosinase, this compound forms reactive quinones that lead to the destruction of melanocytes . As a KDM1A inhibitor, this compound competitively inhibits the enzyme in a reversible manner, forming hydrogen bonds with specific amino acids in the enzyme’s active site . This inhibition results in the suppression of cancer cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The depigmenting effect of this compound is erratic and may take one to four months to occur . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function include permanent depigmentation and potential suppression of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of vitiligo, the severity of skin depigmentation depended on the dosage of this compound applied . High doses of this compound can lead to the destruction of melanocytes and permanent depigmentation . In cancer studies, this compound inhibited the proliferation of cancer cells at specific inhibitory concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to melanogenesis and cancer cell proliferation. It interacts with tyrosinase in the melanogenic pathway to inhibit melanin production . In cancer cells, this compound affects metabolic pathways involved in inflammation, immune response, and cellular oxidative stress . The inhibition of KDM1A by this compound also impacts histone methylation and gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with specific enzymes and proteins. It is applied topically and affects the skin by increasing the excretion of melanin from melanocytes . In cancer cells, this compound penetrates the enzyme’s active site to exert its inhibitory effects . The distribution of this compound within tissues and its accumulation have not been extensively studied.
Subcellular Localization
The subcellular localization of this compound involves its interaction with enzymes in specific cellular compartments. In melanocytes, this compound interacts with tyrosinase in the melanosomes, leading to melanin excretion . In cancer cells, this compound localizes to the nucleus where it inhibits KDM1A activity . The targeting signals or post-translational modifications that direct this compound to specific compartments have not been fully elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tioxolone can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with phosgene, followed by cyclization to form the benzoxathiol ring . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of tioxolone often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tioxolone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to inhibit metalloenzymes like carbonic anhydrase .
Common Reagents and Conditions:
Oxidation: Tioxolone can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace the hydroxyl group in tioxolone.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Tioxolone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Avobenzone: Used in sunscreens for its ability to absorb ultraviolet light.
Guaiazulene: Known for its anti-inflammatory and antioxidant properties.
Uniqueness of Tioxolone: Tioxolone stands out due to its dual role as both an antibacterial and antipsoriatic agent. Unlike other compounds that may target only one aspect of skin conditions, tioxolone’s ability to inhibit carbonic anhydrase makes it effective in reducing both bacterial growth and excessive cell proliferation . Additionally, its incorporation into cosmetic products highlights its versatility and broad applicability .
Properties
IUPAC Name |
4-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNWZOUAUKGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Record name | monobenzone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Monobenzone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020717 | |
Record name | 4-(Benzyloxyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; Insoluble in water; [Hawley] White powder; [Alfa Aesar MSDS], Solid | |
Record name | Monobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3890 | |
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Record name | Monobenzone | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
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Solubility |
SOLUBILITY IN BOILNG WATER ABOUT 1.0 G/100 ML; SOL IN ALC, ETHER, BENZENE, INSOL IN WATER, FREELY SOL IN ACETONE, Practically insoluble in petroleum hydrocarbons, very soluble in benzene and alkalies., 3.92e-02 g/L | |
Record name | Monobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00600 | |
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Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.26 | |
Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4019 | |
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Vapor Pressure |
0.0000225 [mmHg] | |
Record name | Monobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3890 | |
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Mechanism of Action |
Monobenzone is a depigmenting agent whose mechanism of action is not fully understood. It is proposed that it increases the excretion of melanin from the melanocytes. This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum. Hyperpigmented skin appears to fade more rapidly than does normal skin, and exposure to sunlight reduces the depigmenting effect of the drug. Following skin depigmentation after topical application of monobenzone, the histological studies indicate similar results as that seen in vitiligo, where the epidermis is intact but with the absence of identifiable melanocytes., ...INTERFERES WITH BIOSYNTHESIS OF MELANIN. IT INHIBITS ENZYME TYROSINASE & THEREBY PREVENTS CONVERSION OF TYROSINE TO DIHYDROXYPHENYLALANINE, PRECURSOR OF MELANIN. | |
Record name | Monobenzone | |
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Record name | P-(BENZYLOXY)PHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LUSTROUS LEAFLETS FROM WATER, WHITE CRYSTALLINE POWDER | |
CAS No. |
103-16-2 | |
Record name | Monobenzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-16-2 | |
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Record name | Monobenzone [USP:INN] | |
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Record name | Monobenzone | |
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Record name | Monobenzone | |
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Record name | Monobenzone | |
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Record name | Monobenzone | |
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Record name | Phenol, 4-(phenylmethoxy)- | |
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Record name | 4-(Benzyloxyl)phenol | |
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Record name | Monobenzone | |
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Record name | MONOBENZONE | |
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Record name | P-(BENZYLOXY)PHENOL | |
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Record name | Monobenzone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014738 | |
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Melting Point |
122.5 °C, 110 - 118 °C | |
Record name | Monobenzone | |
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Record name | Monobenzone | |
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Retrosynthesis Analysis
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